molecular formula C9H9NO3 B1294535 3',4'-Methylenedioxyacetanilide CAS No. 13067-19-1

3',4'-Methylenedioxyacetanilide

Cat. No. B1294535
M. Wt: 179.17 g/mol
InChI Key: CGLCDOZYDURWIG-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of 70% HNO3 (15.5 mL, 244 mmol) in HOAc (40 mL) was added dropwise to a stirred solution of acetamide 218 (29.17 g, 163 mmol) in HOAc (150 mL) at 15-20° C. and the mixture stirred at 20° C. for 16 h. The precipitate was filtered, washed with water and dried to give nitroacetamide 219 (36.0 g, 99%) as a yellow powder: mp 207-208° C. (Krasso, A. & Ramuz, H., U.S. Pat. No. 4,599,347, 1986) mp 212-213° C.]; 1H NMR δ 10.78 (br s, 1H, NH), 8.36 (s, 1H, H-7), 7.66 (s, 1H, H-4), 6.10 (s, 2H, H-2), 2.27 (s, 3H, CH3).
Name
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
29.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[O:5]1[C:9]2[CH:10]=[CH:11][C:12]([NH:14][C:15](=[O:17])[CH3:16])=[CH:13][C:8]=2[O:7][CH2:6]1>CC(O)=O>[N+:1]([C:11]1[C:12]([NH:14][C:15](=[O:17])[CH3:16])=[CH:13][C:8]2[O:7][CH2:6][O:5][C:9]=2[CH:10]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
15.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
29.17 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)NC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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